molecular formula C32H25N3O7S B15291678 7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid

7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid

Cat. No.: B15291678
M. Wt: 595.6 g/mol
InChI Key: RLFZJANHAZAQEY-UHFFFAOYSA-N
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Description

7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid is a complex organic compound that features a combination of fluorenyl, naphthalene, and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid typically involves multiple steps, starting with the preparation of the fluorenyl and naphthalene intermediates. The key steps include:

    Formation of the Fluorenyl Intermediate: This involves the reaction of fluorenylmethanol with a suitable carbonylating agent to introduce the methoxycarbonyl group.

    Diazotization and Coupling: The naphthalene derivative undergoes diazotization followed by coupling with the fluorenyl intermediate to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of fluorescent probes and dyes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or nucleic acids, potentially altering their activity. The azo group can participate in redox reactions, while the sulfonic acid group can enhance solubility and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Shares the fluorenylmethoxycarbonyl group but differs in the naphthalene and sulfonic acid components.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic Acid: Similar fluorenylmethoxycarbonyl group with different substituents on the naphthalene ring.

Uniqueness

7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the azo group, sulfonic acid, and fluorenylmethoxycarbonyl moieties makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C32H25N3O7S

Molecular Weight

595.6 g/mol

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C32H25N3O7S/c1-41-22-13-10-20(11-14-22)34-35-30-29(43(38,39)40)17-19-16-21(12-15-23(19)31(30)36)33-32(37)42-18-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28,36H,18H2,1H3,(H,33,37)(H,38,39,40)

InChI Key

RLFZJANHAZAQEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)S(=O)(=O)O

Origin of Product

United States

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